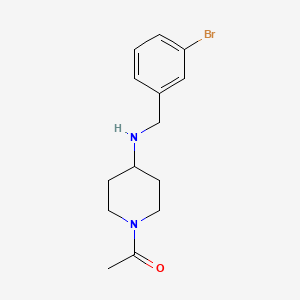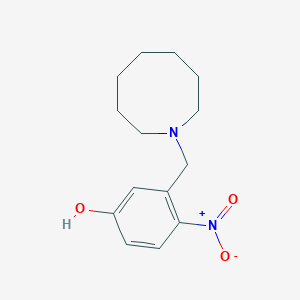
3-(1-azocanylmethyl)-4-nitrophenol
説明
3-(1-azocanylmethyl)-4-nitrophenol, also known as ACMP, is a chemical compound that belongs to the class of azo dyes. It is commonly used as a pH indicator in various biochemical and physiological experiments. ACMP is a yellow crystalline solid that has a molecular weight of 246.22 g/mol.
作用機序
The mechanism of action of 3-(1-azocanylmethyl)-4-nitrophenol involves the reversible protonation and deprotonation of the nitrophenol group in response to changes in pH. 3-(1-azocanylmethyl)-4-nitrophenol exists in two forms, the protonated form (3-(1-azocanylmethyl)-4-nitrophenolH) and the deprotonated form (3-(1-azocanylmethyl)-4-nitrophenol^-). The color of 3-(1-azocanylmethyl)-4-nitrophenol changes from yellow to red as the pH of the solution decreases from 6.2 to 4.5. The pKa value of 3-(1-azocanylmethyl)-4-nitrophenol is 5.5, which makes it a suitable pH indicator for acidic solutions.
Biochemical and Physiological Effects
3-(1-azocanylmethyl)-4-nitrophenol has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in laboratory experiments.
実験室実験の利点と制限
One of the main advantages of using 3-(1-azocanylmethyl)-4-nitrophenol as a pH indicator is its high sensitivity to pH changes. 3-(1-azocanylmethyl)-4-nitrophenol can detect pH changes within a narrow range of 4.5 to 6.2. 3-(1-azocanylmethyl)-4-nitrophenol is also easy to use and can be added directly to the reaction mixture without any pre-treatment. However, 3-(1-azocanylmethyl)-4-nitrophenol has some limitations, such as its narrow pH range, which makes it unsuitable for experiments that require pH detection outside this range. 3-(1-azocanylmethyl)-4-nitrophenol is also sensitive to temperature changes, which can affect its accuracy in pH detection.
将来の方向性
Future research on 3-(1-azocanylmethyl)-4-nitrophenol can focus on the development of new pH indicators that have a broader pH range and higher sensitivity to pH changes. The synthesis of 3-(1-azocanylmethyl)-4-nitrophenol can also be optimized to improve its yield and purity. Additionally, 3-(1-azocanylmethyl)-4-nitrophenol can be used as a probe to study the pH-dependent behavior of other biomolecules such as DNA and RNA. The use of 3-(1-azocanylmethyl)-4-nitrophenol in real-time monitoring of pH changes in live cells can also be explored.
科学的研究の応用
3-(1-azocanylmethyl)-4-nitrophenol is widely used as a pH indicator in various biochemical and physiological experiments. It is commonly used to monitor the pH changes in the reaction mixtures of enzymes, proteins, and other biomolecules. 3-(1-azocanylmethyl)-4-nitrophenol has also been used to investigate the pH-dependent conformational changes in proteins and to study the pH-dependent activity of enzymes.
特性
IUPAC Name |
3-(azocan-1-ylmethyl)-4-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c17-13-6-7-14(16(18)19)12(10-13)11-15-8-4-2-1-3-5-9-15/h6-7,10,17H,1-5,8-9,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCCNIDIXGNHQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC2=C(C=CC(=C2)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azocan-1-ylmethyl)-4-nitrophenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



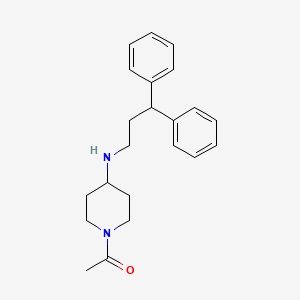
![4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}quinoline](/img/structure/B3850224.png)

amino]methyl}benzoate](/img/structure/B3850237.png)
![1-[3-(benzyloxy)benzyl]-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine](/img/structure/B3850239.png)
![(4-{3-[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]-1-propen-1-yl}phenyl)dimethylamine](/img/structure/B3850245.png)
![2-[methyl(2-phenylethyl)amino]-1-phenylethanol](/img/structure/B3850256.png)

![4-[(1-acetyl-4-piperidinyl)amino]cyclohexanol](/img/structure/B3850258.png)
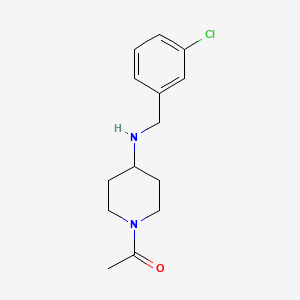
![(2-bromo-4,5-dimethoxybenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B3850264.png)
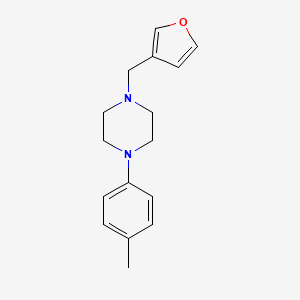
![1-[3-(4-chlorophenoxy)benzyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B3850284.png)
